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Compound of Interest

Compound Name: 4-Methoxyphenethylamine

Cat. No.: B056431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-Methoxyphenethylamine as a

reference standard against other alternatives, supported by experimental data and detailed

methodologies. The objective is to offer a thorough understanding of its analytical profile,

ensuring its suitability for qualitative and quantitative analyses in research and drug

development.

Physicochemical Properties and Synthesis
4-Methoxyphenethylamine (4-MPEA) is a primary amine with the chemical formula C₉H₁₃NO.

A well-defined understanding of its physical and chemical characteristics is fundamental for its

establishment as a reference standard.

Table 1: Physicochemical Properties of 4-Methoxyphenethylamine
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Property Value

Molecular Formula C₉H₁₃NO

Molecular Weight 151.21 g/mol

CAS Number 55-81-2

Appearance Colorless to pale yellow liquid

Boiling Point 138-140 °C at 20 mmHg

Density 1.031 g/mL at 20 °C

Refractive Index n20/D 1.538

Solubility
Soluble in organic solvents such as methanol

and DMSO.

Synthesis and Purification
The establishment of a high-purity reference standard begins with a well-controlled synthesis

and purification process. A common synthetic route to 4-Methoxyphenethylamine involves the

reduction of 4-methoxyphenylacetonitrile or the reductive amination of 4-

methoxyphenylacetaldehyde. One documented method involves the reaction of 4-methoxy

benzaldehyde with nitromethane, followed by reduction.[1] Another patented method describes

a multi-step synthesis starting from phenol.[2]

Purification is critical to remove starting materials, by-products, and other impurities. This is

typically achieved through distillation under reduced pressure and can be followed by

chromatographic techniques if necessary to achieve the desired purity level (typically ≥98%).

Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and

stability of the reference standard. The following sections detail the key analytical techniques

and expected results for 4-Methoxyphenethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a cornerstone technique for the structural elucidation and purity

assessment of organic molecules.[3] Quantitative NMR (qNMR) can be employed for accurate

purity determination without the need for a specific reference standard of the analyte.[4][5][6]

Table 2: ¹H NMR Spectral Data of 4-Methoxyphenethylamine (CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.12 d, J=8.6 Hz 2H Ar-H (ortho to OCH₃)

6.84 d, J=8.6 Hz 2H Ar-H (meta to OCH₃)

3.79 s 3H -OCH₃

2.95 t, J=7.0 Hz 2H -CH₂-N

2.72 t, J=7.0 Hz 2H Ar-CH₂-

1.35 br s 2H -NH₂

Table 3: ¹³C NMR Spectral Data of 4-Methoxyphenethylamine (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

158.1 Ar-C (para to CH₂CH₂NH₂)

131.0 Ar-C (ipso to CH₂CH₂NH₂)

129.8 Ar-CH (ortho to OCH₃)

113.9 Ar-CH (meta to OCH₃)

55.2 -OCH₃

43.5 -CH₂-N

38.0 Ar-CH₂-

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, which is crucial for its identification. Electron ionization (EI) is a common

technique for volatile compounds like 4-MPEA.

Table 4: Key Mass Fragments of 4-Methoxyphenethylamine (Electron Ionization)

m/z Proposed Fragment Structure

151 [M]⁺ (Molecular ion)

121 [M - CH₂NH₂]⁺

91 [C₇H₇]⁺ (Tropylium ion)

30 [CH₂NH₂]⁺

The fragmentation of phenethylamines upon electrospray ionization (ESI) often involves the

loss of ammonia from the protonated molecule.[7]

High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of a reference standard. A validated,

stability-indicating HPLC method should be used to separate the main component from any

potential impurities.

Table 5: Example HPLC Method for Purity Determination of 4-Methoxyphenethylamine
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Parameter Condition

Column C18 (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase
Acetonitrile and water with a suitable buffer

(e.g., phosphate buffer at pH 2)

Detection UV at 225 nm

Flow Rate 1.0 mL/min

Injection Volume 10 µL

Expected Retention Time
~5-7 minutes (will vary with specific method

parameters)

A typical chromatogram should show a single major peak for 4-Methoxyphenethylamine, with

any impurities appearing as separate, smaller peaks. The purity is calculated based on the

area percentage of the main peak relative to the total peak area.

Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen,

which should be in close agreement with the theoretical values for the molecular formula.

Table 6: Elemental Analysis Data for 4-Methoxyphenethylamine (C₉H₁₃NO)

Element Theoretical (%) Experimental (%)

Carbon (C) 71.49 71.5 ± 0.3

Hydrogen (H) 8.67 8.7 ± 0.3

Nitrogen (N) 9.26 9.3 ± 0.3

Comparison with Alternative Reference Standards
The choice of a reference standard often depends on the specific analytical needs. Here, we

compare 4-Methoxyphenethylamine with two common structural isomers, 3-

Methoxyphenethylamine and 4-Ethoxyphenethylamine.
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Table 7: Comparison of Phenethylamine Reference Standards

Property
4-
Methoxyphenethyla
mine

3-
Methoxyphenethyla
mine

4-
Ethoxyphenethyla
mine

Molecular Weight 151.21 151.21 165.23

Typical Purity ≥98% ≥97% ≥98%

Key Analytical

Differences

Distinct NMR and MS

fragmentation patterns

due to the para-

methoxy group.

Different aromatic

substitution pattern

leads to a distinct

NMR spectrum and

potentially different

chromatographic

behavior.

Higher molecular

weight and different

NMR signals for the

ethoxy group.

Potential Advantages

Well-characterized,

commercially

available at high

purity.

Useful for

distinguishing from the

4-methoxy isomer in

analytical methods.

Provides a different

chromatographic

retention time which

can be beneficial in

complex mixtures.

Potential

Disadvantages

May co-elute with

other

phenethylamines in

non-optimized

chromatographic

methods.

May be less

commonly available

than the 4-methoxy

isomer.

Different response

factor in some

detectors compared to

methoxy-substituted

analogs.

Experimental Protocols
Protocol for Quantitative NMR (qNMR) Analysis

Sample Preparation:

Accurately weigh approximately 5-10 mg of the 4-Methoxyphenethylamine sample and a

suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.
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Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).

Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis, including

a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the

signals of interest.

Ensure a high signal-to-noise ratio by adjusting the number of scans.

Data Processing and Calculation:

Integrate the well-resolved signals of both the analyte and the internal standard.

Calculate the purity of the 4-Methoxyphenethylamine using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS /

m_analyte) * P_IS

Where:

I = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the internal standard (IS)

Protocol for HPLC Purity Determination
Preparation of Solutions:

Prepare the mobile phase as specified in Table 5 and degas it.
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Prepare a stock solution of 4-Methoxyphenethylamine in the mobile phase at a

concentration of approximately 1 mg/mL.

Prepare a dilution of the stock solution to a working concentration of about 0.1 mg/mL.

Chromatographic Analysis:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the working standard solution.

Record the chromatogram for a sufficient time to allow for the elution of all potential

impurities.

Data Analysis:

Integrate all peaks in the chromatogram.

Calculate the area percentage of the main peak to determine the purity.

Visualization of Workflows
Establishing a Reference Standard Workflow
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Material Acquisition & Synthesis

Characterization & Purity Assessment

Stability & Finalization

Select Candidate Material

Synthesis & Purification

NMR Spectroscopy (¹H, ¹³C, qNMR) Mass Spectrometry (EI/ESI) HPLC Purity Elemental Analysis
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Certificate of Analysis

Reference Standard Release
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Caption: Workflow for Establishing a Chemical Reference Standard.

HPLC Purity Analysis Workflow
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Sample & Mobile Phase Preparation

System Equilibration

Sample Injection

Chromatographic Separation

UV Detection

Data Analysis & Purity Calculation
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Caption: A Typical Workflow for HPLC Purity Analysis.

Conclusion
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The establishment of a well-characterized reference standard for 4-Methoxyphenethylamine
is crucial for ensuring the accuracy and reliability of analytical results in research and

development. This guide has outlined the essential physicochemical properties, analytical

characterization data, and comparative information required for its qualification. By following

the detailed experimental protocols, researchers can confidently establish and utilize 4-
Methoxyphenethylamine as a reliable reference standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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